molecular formula C15H29ClO2 B3054647 Chloromethyl tetradecanoate CAS No. 61413-68-1

Chloromethyl tetradecanoate

Cat. No.: B3054647
CAS No.: 61413-68-1
M. Wt: 276.84 g/mol
InChI Key: OVADWGBRRBTXIB-UHFFFAOYSA-N
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Description

Chloromethyl tetradecanoate is a synthetic organic compound with the chemical formula C15H29ClO2 It is an ester derived from tetradecanoic acid (myristic acid) and chloromethyl alcohol

Biochemical Analysis

Biochemical Properties

Chloromethyl tetradecanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is essential for the breakdown and utilization of fatty acids within cells. Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis in cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to lipid metabolism and energy homeostasis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism. Furthermore, this compound can impact cellular processes such as lipid droplet formation and fatty acid oxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, inhibiting or activating their activity. For instance, this compound can inhibit the activity of certain lipases, thereby affecting lipid metabolism. Additionally, the compound can interact with nuclear receptors, leading to changes in gene expression and subsequent alterations in cellular function. These interactions highlight the multifaceted role of this compound in regulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis, leading to the release of myristic acid and chloromethyl groups. These degradation products can have distinct biological activities, further complicating the temporal effects of the compound. Long-term exposure to this compound may result in changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance lipid metabolism and energy homeostasis. At high doses, this compound can exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It can be metabolized by enzymes such as lipases and esterases, leading to the release of myristic acid and chloromethyl groups. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in lipid metabolism underscores its potential impact on cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, such as lipid droplets and membranes. The transport and distribution of this compound are crucial for its biological activity and overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to lipid droplets, where it participates in lipid storage and metabolism. Additionally, this compound may localize to cellular membranes, influencing membrane dynamics and signaling pathways. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl tetradecanoate can be synthesized through the esterification of tetradecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl tetradecanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tetradecanoic acid and chloromethyl alcohol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under controlled conditions to achieve the desired oxidation state.

Major Products Formed

    Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.

    Hydrolysis: Tetradecanoic acid and chloromethyl alcohol.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

Chloromethyl tetradecanoate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the preparation of specialized polymers and resins.

    Biology and Medicine: Research into its potential as a precursor for biologically active compounds and drug delivery systems.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Comparison with Similar Compounds

Chloromethyl tetradecanoate can be compared with other similar compounds, such as:

    Chloromethyl myristate: Similar in structure but derived from myristic acid.

    Methyl tetradecanoate: An ester of tetradecanoic acid with methanol, lacking the chloromethyl group.

    Chloromethyl stearate: Derived from stearic acid, with a longer carbon chain compared to tetradecanoic acid.

The uniqueness of this compound lies in its chloromethyl group, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

chloromethyl tetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)18-14-16/h2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVADWGBRRBTXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556322
Record name Chloromethyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61413-68-1
Record name Tetradecanoic acid, chloromethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61413-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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